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These application notes provide a comprehensive overview of the use of Store-Operated
Calcium Entry (SOCE) inhibitors in neuroscience research. This document details the
underlying mechanisms, key applications, quantitative data for representative inhibitors, and
detailed experimental protocols for their use in studying neuronal processes.

Introduction to Store-Operated Calcium Entry
(SOCE) in Neurons

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway that is activated in
response to the depletion of calcium from the endoplasmic reticulum (ER).[1][2] In neurons, this
process is primarily mediated by the interaction of the ER Ca2+ sensors, Stromal Interaction
Molecules (STIM1 and STIM2), with Orai calcium channels located in the plasma membrane.[3]
[4] Upon ER Ca2+ depletion, STIM proteins translocate to ER-plasma membrane junctions
where they activate Orai channels, leading to Ca2+ influx. This influx is critical for replenishing
ER Ca2+ stores and for activating a variety of downstream signaling pathways that regulate
neuronal function, including gene expression, synaptic plasticity, and excitability. Dysregulation
of SOCE has been implicated in a range of neurological and neurodegenerative diseases,
making SOCE inhibitors valuable tools for neuroscience research.[5][6]

Mechanism of Action of SOCE Inhibitors
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SOCE inhibitors are small molecules that block the SOCE pathway at different points. Their
primary mechanisms of action include:

» Blocking the Orai channel pore: Some inhibitors directly occlude the pore of the Orai
channel, preventing Ca2+ influx.

« Inhibiting the STIM-Orai interaction: Other compounds prevent the physical coupling of STIM
proteins to Orai channels, which is necessary for channel activation.[3]

e Preventing STIM oligomerization: Some inhibitors may interfere with the clustering of STIM
proteins, a prerequisite for their translocation and activation of Orai channels.

This document will focus on two widely used SOCE inhibitors as representative examples: YM-
58483 (BTP2) and SKF-96365. YM-58483 is known for its potent and selective inhibition of
CRAC channels, which are formed by Orai proteins.[4][7][8] SKF-96365 is a broader spectrum
blocker that inhibits TRPC channels, which can also contribute to SOCE, in addition to other
calcium channels.[3][5][6][9][10]

Applications in Neuroscience Research

SOCE inhibitors are utilized across various domains of neuroscience to investigate the role of
store-operated calcium signaling in health and disease.

Neurodegenerative Diseases

Dysregulated calcium homeostasis is a common hallmark of neurodegenerative disorders like
Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[5][6]

e Alzheimer's Disease: In AD models, reduced SOCE has been linked to synaptic loss and
cognitive decline.[5][6] Paradoxically, in other contexts, SOCE inhibition has been shown to
decrease the accumulation of amyloid-beta (AB42), a key pathological marker of AD.[11]
SOCE inhibitors can be used to dissect the complex role of calcium signaling in AD
pathogenesis.

e Huntington's Disease: In contrast to AD, HD models often exhibit elevated SOCE, which is
thought to contribute to synaptic dysfunction.[5] Pharmacological inhibition of SOCE has
shown beneficial effects in maintaining synapses in HD models.[5][6]
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o Parkinson's Disease: The loss of SOCE in PD models can trigger ER stress and contribute
to the degeneration of dopaminergic neurons.[5][6]

Epilepsy and Neuronal Excitability

SOCE plays a significant role in modulating neuronal network activity and excitability.
» In models of chronic epilepsy, the expression of STIM proteins is increased.[12]

e Pharmacological inhibition of SOCE has been shown to suppress interictal spikes and
modulate epileptic burst activity in hippocampal slices, suggesting that SOCE could be a
potential therapeutic target for epilepsy.[12]

Synaptic Plasticity

SOCE is involved in both long-term potentiation (LTP) and long-term depression (LTD), the
cellular correlates of learning and memory.[13][14][15][16][17]

o [nhibition of SOCE can attenuate tetanus-induced dendritic Ca2+ accumulation and LTP at
Schaffer collateral-CA1 synapses.

o Pharmacological blockade of SOCE has also been shown to inhibit mGluR-mediated LTD in
cortical neurons.

Stroke and Ischemic Brain Injury

In the context of ischemic stroke, SOCE has a dual role. It can either contribute to calcium
overload and excitotoxicity or aid in re-establishing calcium homeostasis.[5][6] SOCE inhibitors
are used to study these opposing roles and to explore potential neuroprotective strategies. In
models of stroke, a decrease in STIM1 and ORAI1 expression and a reduction in SOCE have
been observed.[4]

Quantitative Data for Representative SOCE
Inhibitors

The following tables summarize the quantitative effects of YM-58483 (BTP2) and SKF-96365 in
various neuroscience-related experimental models.
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Table 1: YM-58483 (BTP2)

Application Experimental Concentration/ Observed
Reference
Area Model Dose Effect
Cultured adult Inhibition of
Calcium ) ]
) ] mouse DRG 10 uM thapsigargin- [12]
Signaling )
neurons induced SOCE
Inhibition of
Jurkat T cells ] ]
) thapsigargin-
Calcium (model for _
Signal | hoct IC50 =100 nM induced
ignalin mphocyte
J J y P ) Y sustained Ca2+
signaling) .
influx
Inhibition of IL-4
Immunomodaulati Murine Th2 T cell
IC50 ~ 100 nM and IL-5 [4]
on clone (D10.G4.1) )
production
Inhibition of
hytohemaggluti
) Human IC50 =125 nM p. Y 9
Immunomodulati ) nin-P (PHA)-
peripheral blood (IL-5), 148 nM ) [4]
on stimulated
cells (IL-13) ]
cytokine
production
One-way mixed o
T-cell Inhibition of T-
) ) lymphocyte IC50 =330 nM ) ) [41[8]
Proliferation ) cell proliferation
reaction (MLR)
] Complete
Ovalbumin- o
_ _ _ _ inhibition of
In vivo anti- induced airway ]
) ) 3-30 mg/kg, p.o. airway [4]
inflammatory hyperresponsive )
) hyperresponsive
ness in rats
ness
Human Increased ApB42
Neuroprotection neuroglioma - accumulation
Not specified [11]
(AD model) cells (H4- (due to SOCE
APPswe) inhibition)
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Table 2: SKF-96365

Application Experimental Concentration/ Observed
Reference
Area Model Dose Effect
Dose-dependent
Rat dorsal root ]
Neuronal ] suppression of
o ganglion (DRG) 1,5, 10 umol/L S [319]
Excitability melittin-induced
cells )
inward current
46.5%
) Rat dorsal root suppression of
Calcium ) e
) ) ganglion (DRG) 10 pmol/L melittin-induced [319]
Signaling .
cells intracellular
Ca2+ rise
Accelerated
Synaptic Hippocampal N decay of NMDA-
o ) Not specified )
Plasticity preparations induced Ca2+
transients
Prevention and
Melittin-induced suppression of
o ) inflammatory Local peripheral persistent
Pain Signaling ) ) o ) [6]
pain model in administration spontaneous
Vivo nociception and
hyperalgesia
Recombinant
Potent blockade
Channel hCaVv3.1 IC50 =563 + 16 _
o of T-type calcium  [5]
Selectivity channels nM
channels
(HEK293 cells)
Recombinant
Near complete
rCav2.1 and )
Channel abolishment of
o rCav2.2 10 uM [5]
Selectivity P/Q-type and N-
channels

(HEK293 cells)

type currents

Signaling Pathways and Experimental Workflows
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Signaling Pathways Modulated by SOCE Inhibitors

SOCE-mediated calcium influx activates several downstream signaling cascades crucial for
neuronal function. SOCE inhibitors, by blocking this initial calcium entry, can modulate these
pathways.

ER Ca2+ Depletion
(e.g., via Thapsigargin)

Y

STIM Activation

SOCE Inhibitor
(e.g., YM-58483, SKF-96365)

Inhibition

\ 4 e

Orai Channel Activation

Ca2+ Influx

Calcineurin Activation PKC / CaMKII Activation

NFAT Dephosphorylation

Gene Expression
(e.g., related to plasticity, inflammation)

Raf-MEK-ERK Pathway

Synaptic Plasticity
(LTP/LTD)

Y

Neuronal Survival / Apoptosis
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Caption: SOCE downstream signaling pathways modulated by inhibitors.

Experimental Workflow: Calcium Imaging

A typical workflow for assessing the effect of a SOCE inhibitor on neuronal calcium dynamics
using a fluorescent indicator like Fura-2.
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Caption: Workflow for SOCE measurement using calcium imaging.

Detailed Experimental Protocols
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Protocol 1: Measurement of SOCE in Cultured Neurons
using Fura-2 AM Calcium Imaging

This protocol is adapted from procedures for measuring thapsigargin-induced SOCE in primary
cortical neurons.[18][19]

Materials:

Primary neuronal cell culture on glass coverslips

e Fura-2 AM (cell-permeant calcium indicator)

e Pluronic F-127

e DMSO

o Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)
e Calcium-free HBSS/Tyrode's solution containing 0.5 mM EGTA

» Thapsigargin (SERCA pump inhibitor)

e SOCE inhibitor of interest (e.g., YM-58483 or SKF-96365)

e High potassium (e.g., 50 mM KCI) solution to confirm neuronal identity

» Fluorescence imaging setup with 340 nm and 380 nm excitation filters and an emission filter
around 510 nm.

Procedure:
e Preparation of Loading Solution:
o Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

o On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5
UM Fura-2 AM, dilute the stock in phenol red-free HBSS.
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o

Add Pluronic F-127 (at a final concentration of 0.02%) to the loading buffer to aid in dye
solubilization. Vortex vigorously.

e Cell Loading:

o

o

o

Aspirate the culture medium from the coverslips with cultured neurons.

Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in
the dark.

After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature in the
dark.

e Calcium Imaging:

[e]

Mount the coverslip onto the imaging chamber of the fluorescence microscope.
Perfuse the cells with normal HBSS containing 2 mM CacCl2.

Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm
and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm
to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Pre-incubate the cells with the desired concentration of the SOCE inhibitor for 10-30
minutes.

Switch the perfusion to a Ca2+-free HBSS containing 0.5 mM EGTA and the SOCE
inhibitor.

Add thapsigargin (typically 1-2 uM) to the Ca2+-free buffer to deplete the ER calcium
stores. This will cause a transient increase in cytosolic calcium.

Once the calcium level returns to baseline, reintroduce HBSS containing 2 mM CacCl2
(and the SOCE inhibitor). The subsequent rise in the F340/F380 ratio represents SOCE.

At the end of the experiment, apply a high KCI solution to depolarize the neurons and
confirm their viability and neuronal identity.
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o Data Analysis:
o Calculate the F340/F380 ratio for each time point.

o Quantify SOCE by measuring the peak amplitude of the calcium rise upon re-addition of
extracellular Ca2+ or by calculating the area under the curve.

o Compare the SOCE in inhibitor-treated cells to control (vehicle-treated) cells.

Protocol 2: Electrophysiological Recording of CRAC
Currents using Whole-Cell Patch-Clamp

This protocol provides a method to directly measure the Ca2+ release-activated Ca2+ (CRAC)
current (ICRAC), the electrophysiological signature of SOCE.[1][20]

Materials:

e Cultured neurons or a suitable cell line (e.g., HEK293)

o Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
» Borosilicate glass capillaries for pulling patch pipettes

o External solution (in mM): 130 NaCl, 4.5 KClI, 20 CaCl2, 10 TEA-CI, 1 MgCI2, 10 HEPES (pH
7.4 with NaOH).

« Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgClI2, 20 BAPTA, 10 HEPES (pH
7.2 with CsOH). The high concentration of the Ca2+ chelator BAPTA will passively deplete
the ER of Ca2+.

e SOCE inhibitor of interest.
Procedure:
e Preparation:

o Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with the internal solution.
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o Plate cells at a low density to allow for easy access to individual cells.

o Prepare external and internal solutions and filter them.

» Establishing Whole-Cell Configuration:

o Place the coverslip with cells in the recording chamber and perfuse with the external
solution.

o Approach a target cell with the patch pipette while applying positive pressure.

o Upon contact with the cell membrane, release the positive pressure to form a high-
resistance (GQ) seal.

o Apply gentle suction to rupture the membrane patch and establish the whole-cell
configuration.

e Recording ICRAC:
o Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

o Apply a series of hyperpolarizing voltage steps (e.g., from +50 mV to -120 mV for 250 ms)
every 2-5 seconds.

o ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and
chelates intracellular calcium, leading to passive store depletion. The current is
characterized by its strong inward rectification at negative potentials.

o Once a stable ICRAC is established, apply the SOCE inhibitor to the external solution via
the perfusion system.

o Record the inhibition of the current over time.
o Data Analysis:

o Measure the current amplitude at the most negative potential (e.g., -100 mV) at the
steady-state before and after inhibitor application.
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o Plot the current-voltage (I-V) relationship to observe the characteristic inward rectification
of ICRAC.

o Calculate the percentage of inhibition of ICRAC by the SOCE inhibitor.

Protocol 3: Analysis of Neuronal Network Activity using
Multi-Electrode Arrays (MEAS)

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from
neuronal networks in culture.[2][21][22][23][24]

Materials:

* MEA system with an incubator, headstage, and data acquisition software.
 MEA plates (e.g., 24- or 48-well).

e Primary neuronal culture.

e SOCE inhibitor of interest.

Procedure:

e Cell Plating and Culture:

o Coat the MEA plate with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote

neuronal adhesion.
o Plate primary neurons onto the electrodes of the MEA at a suitable density.

o Culture the neurons for at least 14-21 days to allow for the formation of a mature,

spontaneously active network.
o Recording Baseline Activity:

o Place the MEA plate in the recording system and allow it to equilibrate.
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o Record the baseline spontaneous network activity for a sufficient period (e.g., 10-30
minutes). Key parameters to measure include mean firing rate, burst frequency, burst
duration, and network synchrony.

e Inhibitor Application:

o Prepare the SOCE inhibitor at the desired final concentration in the culture medium.

o Carefully remove a portion of the medium from the wells and replace it with the medium
containing the inhibitor.

o Alternatively, for acute effects, add a concentrated stock of the inhibitor directly to the well.

e Post-Inhibitor Recording:

o Immediately after inhibitor application, or after a desired incubation period, record the
network activity again for the same duration as the baseline recording.

o For washout experiments, replace the inhibitor-containing medium with fresh medium and
record again.

e Data Analysis:

o Use the MEA software's analysis tools to detect spikes and bursts.

o Calculate key network activity parameters for both baseline and post-inhibitor conditions.

o Compare the parameters to determine the effect of the SOCE inhibitor on network
excitability, bursting, and synchrony. Statistical analysis (e.g., paired t-test) should be
performed to assess the significance of any changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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